3-Methylhexyl Acetate

Übersicht

Beschreibung

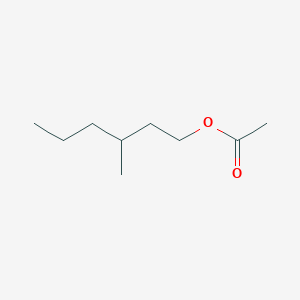

3-Methylhexyl acetate is an organic compound with the molecular formula C9H18O2. It is an ester formed from the reaction of 3-methylhexanol and acetic acid. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylhexyl acetate can be synthesized through the esterification reaction between 3-methylhexanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-Methylhexanol+Acetic Acid→3-Methylhexyl Acetate+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is then heated to promote ester formation. The product is separated from the reaction mixture through distillation, where the ester is collected as a distillate .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylhexyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylhexanol and acetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

Hydrolysis: 3-Methylhexanol and acetic acid.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carboxylic acids and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent

3-Methylhexyl acetate is widely utilized as a flavoring agent due to its fruity aroma, often found in products such as:

- Confectioneries

- Beverages

- Dairy products

Fragrance Component

In the fragrance industry, it is used in perfumes and personal care products to impart a fresh, fruity scent. Its volatility and stability make it an ideal candidate for formulations requiring long-lasting fragrances.

Solvent in Chemical Processes

This compound serves as a solvent in various chemical processes, particularly in the extraction and purification of natural products. Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings.

Air Quality Studies

Research has shown that this compound plays a role in atmospheric chemistry, particularly concerning secondary organic aerosol (SOA) formation. Studies indicate that its oxidation can lead to the production of SOA, which has implications for air quality and climate change .

Ozone Formation Potential

The compound has been evaluated for its ozone formation potential (OFP). Its reactivity with hydroxyl radicals contributes to ozone formation under specific atmospheric conditions, making it significant in urban air quality assessments .

Flavoring Composition Analysis

A study published by the California Air Resources Board examined the use of various esters, including this compound, in flavor compositions for food products. The findings highlighted its effectiveness at low concentrations while maintaining sensory qualities desirable in food applications .

Environmental Impact Assessment

Research conducted on the impact of volatile organic compounds (VOCs) on urban air quality included this compound among other compounds. This study provided insights into how such compounds contribute to smog formation and health risks associated with air pollution .

Wirkmechanismus

The mechanism of action of 3-methylhexyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion .

Vergleich Mit ähnlichen Verbindungen

Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent.

Methyl Butyrate: Known for its apple-like smell, used in flavorings and fragrances.

Isopropyl Butyrate: Has a pleasant odor and is used in perfumes and flavorings .

Uniqueness: 3-Methylhexyl acetate is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its branched alkyl chain differentiates it from other esters, affecting its volatility and olfactory properties .

Biologische Aktivität

3-Methylhexyl acetate (C9H18O2) is an organic compound categorized as an ester, primarily used in various industrial applications, including flavoring and fragrance. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

This compound has the following chemical properties:

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- CAS Number : 50373-54-1

Structure

The compound features a methyl group attached to the hexyl chain, contributing to its unique properties and applications in the flavor and fragrance industry.

Toxicity and Safety Profile

The toxicity of this compound has been studied primarily through inhalation exposure in animal models. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : In studies involving rats, a NOAEL was established at 335 ppm (1035 mg/m³), indicating slight systemic toxicity at higher concentrations, such as decreased body weights and changes in organ weights .

- Histopathological Findings : Degeneration of the olfactory epithelium was observed in high-dose groups, although no significant gross pathology was noted in other organs .

Metabolism

This compound is metabolized into methanol and acetic acid through non-specific carboxylic esterases present in various tissues, including the liver and respiratory tract . This metabolic pathway is critical for understanding its potential effects on human health.

Genotoxicity

Research indicates that this compound does not exhibit significant mutagenic or genotoxic properties. In vitro studies using various bacterial strains (e.g., S. typhimurium) showed no increase in mutation rates, suggesting a low risk for genetic damage .

Occupational Exposure

A review of occupational exposure limits highlights concerns regarding inhalation exposure to esters like this compound. The lack of extensive human toxicity data necessitates caution in occupational settings where exposure may occur .

Environmental Impact

As a volatile organic compound (VOC), this compound contributes to atmospheric reactions that can lead to ozone formation. Its incremental reactivity values are essential for understanding its environmental impact .

Toxicity Data Summary

| Study Type | Concentration (ppm) | Observations |

|---|---|---|

| Inhalation Study | 0 | No adverse effects |

| Inhalation Study | 335 | NOAEL established; slight systemic toxicity |

| Inhalation Study | 2018 | Degeneration of olfactory epithelium observed |

Metabolic Pathway Overview

| Compound | Metabolite | Enzyme Involved |

|---|---|---|

| This compound | Methanol | Non-specific carboxylic esterase |

| Acetic Acid | Non-specific carboxylic esterase |

Eigenschaften

IUPAC Name |

3-methylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-8(2)6-7-11-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASARFBWVJNEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659849 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50373-54-1 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhexyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.